1-Acetyl-1H-indol-3-yl acetate
Overview
Description
“1-Acetyl-1H-indol-3-yl acetate” is a chemical compound . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of “1-Acetyl-1H-indol-3-yl acetate” has been reported in the literature . An efficient two-step procedure for the synthesis of “1-Acetyl-1H-indol-3-yl acetates” starting from 2-chlorobenzoic acids was developed . The condensation between 2-chlorobenzoic acids and glycine led to the 2-[(carboxymethyl)amino]benzoic acids . A final cyclization with sodium acetate in acetic anhydride at reflux gave the corresponding "1-Acetyl-1H-indol-3-yl acetates" .
Molecular Structure Analysis
The molecular structure of “1-Acetyl-1H-indol-3-yl acetate” can be analyzed using various methods . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving “1-Acetyl-1H-indol-3-yl acetate” have been studied . For example, it can react with 2-Amino-3-formyl-benzoic acid methyl ester to get 10H-Indolo[3,2-b]quinoline-4-carboxylic acid .
Scientific Research Applications
Synthesis of Indoles
- Scientific Field : Organic Chemistry
- Application Summary : 1-Acetyl-1H-indol-3-yl acetates are often used in the synthesis of indoles, which are compounds of significant synthetic interest due to their medicinal properties and applications within microbiology .
- Methods of Application : The synthesis involves the microwave-assisted cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids. The acids are reacted with acetic anhydride using triethylamine as the base and subjected to microwave irradiation for 1 minute, at 80 °C with an initial power of 300 W .
- Results : The target 1-acetyl-1H-indol-3-yl acetates were isolated in 34-71% yield. In particular, the synthesis of 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate and 1-acetyl-7-methyl-1H-indol-3-yl acetate is reported for the first time .
Antioxidant Properties
- Scientific Field : Pharmacology
- Application Summary : Indoles derived from 1-acetyl-1H-indol-3-yl acetates have been found to exhibit antioxidant properties .
Antiobesity Properties
- Scientific Field : Pharmacology
- Application Summary : Indoles derived from 1-acetyl-1H-indol-3-yl acetates have been found to exhibit antiobesity properties .
Detection of Esterases
- Scientific Field : Microbiology
- Application Summary : 3-Indoxyl acetate, a derivative of 1-acetyl-1H-indol-3-yl acetate, acts as a colorimetric substrate used for differentiating esterases from various microbiological species .
Antimalarial Properties
- Scientific Field : Pharmacology
- Application Summary : Indoles derived from 1-acetyl-1H-indol-3-yl acetates have been found to exhibit antimalarial properties .
Antipyretic Properties
- Scientific Field : Pharmacology
- Application Summary : Indoles derived from 1-acetyl-1H-indol-3-yl acetates have been found to exhibit antipyretic properties .
Antiviral Properties
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives, which can be derived from 1-acetyl-1H-indol-3-yl acetates, have been found to exhibit antiviral properties .
Anti-inflammatory Properties
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1-acetylindol-3-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVFBLDIZKYQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864716 | |
Record name | 1-Acetyl-1H-indol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-1H-indol-3-yl acetate | |
CAS RN |
16800-67-2 | |
Record name | 1H-Indol-3-ol, 1-acetyl-, acetate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016800672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diacetoxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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